N-(1-Hydroxynaphthalene-2-carbonyl)morpholine-4-carboxamide
Description
N-(1-Hydroxynaphthalene-2-carbonyl)morpholine-4-carboxamide is a synthetic compound featuring a morpholine-4-carboxamide core substituted with a 1-hydroxynaphthalene-2-carbonyl group. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogs in the morpholine carboxamide family. Synthesis likely involves coupling reactions between morpholine-4-carboxamide and a hydroxynaphthalene carbonyl precursor, possibly via copper-catalyzed methods analogous to those described for related urea derivatives .
Properties
CAS No. |
62353-88-2 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-(1-hydroxynaphthalene-2-carbonyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C16H16N2O4/c19-14-12-4-2-1-3-11(12)5-6-13(14)15(20)17-16(21)18-7-9-22-10-8-18/h1-6,19H,7-10H2,(H,17,20,21) |
InChI Key |
GRPIDQIGPIUGGD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Preparation Methods
Acylation of Morpholine-4-carboxamide
The most direct route involves coupling 1-hydroxynaphthalene-2-carbonyl chloride with morpholine-4-carboxamide. This method leverages the reactivity of acyl chlorides with amines to form stable amide bonds.
Procedure :
-
Synthesis of 1-hydroxynaphthalene-2-carbonyl chloride :
-
Coupling with morpholine-4-carboxamide :
-
The acyl chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of morpholine-4-carboxamide and triethylamine (TEA) at 0°C.
-
The reaction is stirred at room temperature for 12–16 hours, followed by aqueous workup and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
-
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → Room Temperature |
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) |
| Purification | Column Chromatography |
Carbodiimide-Mediated Coupling
Alternative methods employ carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for amide bond formation.
Procedure :
-
Activation of 1-hydroxynaphthalene-2-carboxylic acid :
-
Nucleophilic attack by morpholine-4-carboxamide :
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | Dimethylformamide (DMF) |
| Reaction Time | 24 hours |
| Purification | Recrystallization |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents (toluene) lead to incomplete conversions due to poor solubility of the morpholine carboxamide.
Catalytic Additives
4-Dimethylaminopyridine (DMAP) accelerates acylation by acting as a nucleophilic catalyst. Trials show that 5 mol% DMAP increases yields by 12–15% in EDC-mediated couplings.
Temperature Control
Exothermic reactions require strict temperature modulation. Elevated temperatures (>40°C) promote side reactions such as esterification or decomposition of the naphthalene hydroxyl group.
Challenges and Mitigation Strategies
Regioselectivity in Naphthalene Functionalization
The 1-hydroxynaphthalene-2-carboxylic acid precursor is prone to undesired substitution at the C-4 position. Directed ortho-metalation using lithium diisopropylamide (LDA) ensures selective deprotonation and carboxylation at C-2.
Stability of Morpholine-4-carboxamide
The morpholine ring’s basicity can lead to ring-opening under acidic conditions. Neutral pH (6.5–7.5) during coupling preserves structural integrity.
Purification Difficulties
The product’s high hydrophobicity necessitates gradient elution in chromatography. Mixed-mode stationary phases (C18 silica) improve resolution compared to traditional silica gel.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acyl Chloride Coupling | 58–65 | 95–98 | Moderate | High |
| EDC-Mediated Coupling | 70–75 | 97–99 | High | Moderate |
The EDC-mediated method offers superior yields and scalability, making it preferable for industrial applications. However, acyl chloride routes remain valuable for small-scale syntheses requiring minimal purification .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(1-Hydroxynaphthalene-2-carbonyl)morpholine-4-carboxamide as an anticancer agent. Notably, it has shown significant antiproliferative effects against various cancer cell lines, including colon cancer (HCT116) and non-small cell lung cancer (PC9) .
Case Study Data :
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 | 5.27 | Induces apoptosis via EGFR/PI3K/Akt pathway |
| This compound | PC9 | 6.98 | Reduces colony formation |
These findings suggest that the compound may act by increasing the expression levels of cleaved caspase-3 while reducing Bcl-2 proteins, leading to enhanced apoptosis in cancer cells .
Enzyme Inhibition
Another promising application lies in its role as an inhibitor for specific enzymes involved in disease pathways. For instance, compounds structurally similar to this compound have been explored for their ability to inhibit N-myristoyltransferase (NMT), a target for antimalarial drugs .
Enzyme Inhibition Data :
| Compound | Target Enzyme | Selectivity Index |
|---|---|---|
| This compound | PvNMT | >31 |
This selectivity indicates that modifications to the naphthalene core can enhance binding affinity and specificity towards target enzymes, making it a valuable candidate for further drug development.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-2-naphthoyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physical and synthetic properties of morpholine-4-carboxamide derivatives from the evidence, highlighting similarities and differences with the target compound:
Key Observations:
Structural Influence on Melting Points: Benzoylphenyl-substituted derivatives (e.g., N-(2-benzoylphenyl)morpholine-4-carboxamide) exhibit exceptionally high melting points (>300°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from the carbonyl and hydroxyl groups) and rigid aromatic systems . In contrast, β-lactam-morpholine hybrids (e.g., compounds 2a–2e) have lower melting points (144–216°C), attributed to increased molecular flexibility from the β-lactam ring and bulkier substituents (e.g., dichlorophenoxy, naphthalenyloxy) disrupting crystal packing .
Synthetic Yields: Copper-catalyzed reactions (as in ) achieve high yields (86%) for benzoylphenyl derivatives, suggesting efficiency in forming stable carboxamide linkages .
Molecular Weight and Bioactivity :
- Lower molecular weight compounds (e.g., N-(o-tolyl)morpholine-4-carboxamide, MW 220.27) may offer advantages in drug permeability, while heavier β-lactam hybrids (MW ~450–550) could exhibit enhanced target specificity due to extended aromatic systems .
Substituent Effects :
- Hydroxynaphthalene substitution in the target compound may confer unique photophysical or chelation properties compared to benzoyl or pyrazine analogs. For example, the naphthalene system could enhance UV absorption or metal-binding capacity, relevant in catalysis or imaging applications.
Research Findings and Implications
- Synthetic Routes : Copper catalysts (e.g., Cu(OAc)₂) and tert-butyl hydroperoxide () are effective for carboxamide formation, but β-lactam hybrids require additional steps (e.g., cyclization via Staudinger reactions) .
- The target compound’s hydroxynaphthalene group may similarly interact with biological targets via π-stacking or redox activity.
- Analytical Characterization : IR and NMR (1H, 13C) are standard for confirming carboxamide and aryl substituents, as demonstrated across all evidence .
Limitations and Contradictions
- The absence of direct data on the target compound necessitates extrapolation from analogs. For instance, its melting point might align with benzoylphenyl derivatives (>300°C) if crystallinity is preserved, but steric hindrance from the naphthalene group could reduce it.
Biological Activity
N-(1-Hydroxynaphthalene-2-carbonyl)morpholine-4-carboxamide is a synthetic compound notable for its unique structural features, which combine a naphthalene moiety with a morpholine ring. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₆H₁₆N₂O, with a molecular weight of approximately 300.309 g/mol. The compound features a hydroxyl group on the naphthalene ring and a carboxamide functional group, which are critical for its biological activities. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.
Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in various disease pathways. Its dual functionality as both an amide and a hydroxylated naphthalene derivative allows it to engage in diverse biological interactions, potentially leading to therapeutic effects.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 1-hydroxynaphthalene-2-carboxanilides have shown promising results in inhibiting the growth of human colon carcinoma cell lines, particularly those with mutations in the TP53 tumor suppressor gene .
-
Mechanistic Studies :
- The mechanism underlying the anticancer properties has been attributed to the ability of these compounds to intercalate DNA and induce apoptosis in cancer cells. In vitro studies have demonstrated that certain derivatives can significantly impair cell viability and induce cell cycle arrest, particularly in the G1 phase .
-
Cytotoxicity :
- Cytotoxic effects have been observed in various cancer cell lines, including MCF-7 (breast cancer) and THP-1 (monocytic leukemia) cells. These effects were assessed using assays such as WST-1 and flow cytometry, revealing significant increases in apoptotic cell populations upon treatment with specific concentrations of the compound .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| N-(4-hydroxyphenyl)morpholine-4-carboxamide | Morpholine derivative | Exhibits different biological activities |
| 1-(1-hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid | Pyrrolidine derivative | Potentially similar reactivity patterns |
| Hydrazide-hydrazones with naphthoic moiety | Hydrazone derivative | Known for anticancer properties |
This table illustrates how this compound stands out due to its specific combination of functional groups, which may confer unique pharmacological properties not found in other similar compounds.
Study on Anticancer Properties
A study involving a series of 116 small-molecule 1-hydroxynaphthalene-2-carboxanilides demonstrated that several compounds exhibited activity comparable to standard anticancer drugs against colon cancer cell lines. Notably, some compounds were more effective against p53 null cells than their wild-type counterparts, suggesting that structural modifications can enhance selectivity and potency .
Apoptosis Induction
In another investigation focusing on ring-substituted 1-hydroxynaphthalene-2-carboxanilides, researchers found that certain derivatives induced apoptosis in THP-1 cells through mitochondrial pathways. This was evidenced by mitochondrial membrane depolarization and cytochrome c release, highlighting the potential for these compounds as therapeutic agents targeting cancer cell survival mechanisms .
Chemical Reactions Analysis
Amide Hydrolysis
The morpholine-4-carboxamide group undergoes hydrolysis under acidic or basic conditions, similar to general amide chemistry. For example, stability studies on analogous morpholine derivatives show:
-
pH-dependent degradation : Faster hydrolysis at alkaline pH due to nucleophilic attack by hydroxide ions.
Carbonyl Reactivity
The carbonyl group in the hydroxynaphthalene-2-carbonyl moiety is prone to nucleophilic attack. While no direct data exists for this compound, analogous naphthol derivatives participate in:
-
Mannich reactions : Formation of β-amino ketones via three-component coupling with amines and carbonyl compounds .
-
Cross-coupling reactions : Potential involvement in palladium-catalyzed amination, as seen in aryl sulfamate systems .
Hydroxyl Group Interactions
The hydroxyl group on the naphthalene ring may act as a hydrogen bond donor or participate in tautomerization, as observed in naphthol analogues .
Metal-Catalyzed Pathways
While not directly studied for this compound, related systems (e.g., aryl sulfamates) involve palladium-catalyzed C–N bond formation. Key steps include:
-
Oxidative addition : Pd(0) activation.
-
Reductive elimination : Formation of C–N bonds with activation barriers ~12 kcal/mol .
Thermodynamic and Kinetic Barriers
In analogous catalytic cycles, intermediates like N-anilido complexes exhibit low Gibbs energy (−37.1 kcal/mol) and undergo deprotonation with minimal barriers .
Interaction Studies
Preliminary interaction profiles for morpholine-4-carboxamide derivatives suggest binding to biological targets (e.g., enzymes), though detailed studies on this compound are lacking. Structural similarities to anticancer agents (e.g., hydrazone derivatives with naphthoic moieties) hint at potential bioactivity.
Stability and Degradation
Stability data from related compounds indicate rapid hydrolysis in physiological conditions (plasma half-life: ~21 minutes) . This suggests the target compound may undergo degradation via:
-
Plasma hydrolysis of the amide bond.
-
Metabolic cleavage of the naphthalene-hydroxyl linkage.
Q & A
Basic: What are the recommended synthetic routes for N-(1-Hydroxynaphthalene-2-carbonyl)morpholine-4-carboxamide, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves coupling 1-hydroxynaphthalene-2-carboxylic acid with morpholine-4-carboxamide derivatives. A two-step approach is common:
Activation of the carboxylic acid: Use carbodiimides (e.g., EDC) or thionyl chloride to generate an acyl chloride intermediate.
Amide bond formation: React the activated acid with morpholine-4-carboxamide under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF.
Optimization Tips:
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- For scalability, consider continuous flow synthesis to improve yield and reduce side reactions .
Basic: What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of the naphthalene hydroxyl group (δ ~10-12 ppm) and morpholine carboxamide protons (δ ~3.4-3.8 ppm) .
- X-ray Crystallography: Employ SHELX software (e.g., SHELXL) for structural refinement. Prepare high-quality crystals via vapor diffusion (e.g., diethyl ether into dichloromethane) and resolve disorder using non-crystallographic symmetry constraints .
- Mass Spectrometry: High-resolution ESI-MS can validate molecular weight (±1 ppm accuracy) .
Advanced: How should researchers address low solubility in aqueous solutions during biological assays?
Methodological Answer:
- Solvent Systems: Use DMSO for initial stock solutions (≤10% v/v in assays). If precipitation occurs, test co-solvents like ethanol (20-30%) or cyclodextrins .
- Surfactant Assistance: Add non-ionic surfactants (e.g., Tween-80) at 0.1-0.5% to enhance dispersion .
- pH Adjustment: Adjust to mildly acidic/basic conditions (pH 6-8) to exploit ionization of the hydroxyl or carboxamide groups .
Advanced: What strategies can resolve discrepancies in crystallographic data, such as disordered moieties or multiple asymmetric units?
Methodological Answer:
- Disorder Modeling: Use SHELXL’s PART instruction to refine disordered regions (e.g., flexible morpholine rings) with occupancy constraints .
- Twinned Data: Apply TwinRotMat or TWINLAWS in SHELX to deconvolute overlapping reflections .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry in cases of pseudo-merohedral twinning .
Advanced: How can researchers analyze and quantify impurities in synthesized batches?
Methodological Answer:
- HPLC-MS: Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) with UV detection (254 nm) and compare retention times against synthetic standards .
- Limit Tests: Follow ICH Q3A guidelines, setting thresholds for unknown impurities (<0.10%) and reporting identified ones (e.g., unreacted starting materials) .
- Isolation: Employ preparative HPLC to isolate impurities for structural elucidation via -NMR .
Basic: What are the best practices for ensuring compound stability during long-term storage?
Methodological Answer:
- Storage Conditions: Store lyophilized powder at -20°C under argon in amber vials to prevent oxidation and hydrolysis. For solutions, use anhydrous DMSO at -80°C (≤1 month) .
- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products .
Advanced: How to design enzyme interaction studies while mitigating interference from the compound’s physicochemical properties?
Methodological Answer:
- Buffer Compatibility: Pre-test solubility in assay buffers (e.g., PBS, Tris-HCl) using dynamic light scattering to detect aggregation .
- Control Experiments: Include vehicle controls (e.g., DMSO) and use Bradford assays (Coomassie dye binding) to rule out protein precipitation artifacts .
- Surface Plasmon Resonance (SPR): Immobilize the enzyme on a sensor chip and measure binding kinetics in real-time to account for solvent effects .
Advanced: What computational methods aid in predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Estimation: Use SwissADME to calculate partition coefficients (e.g., XLogP3 ~5.85) and predict membrane permeability .
- Metabolism Prediction: Run CYP450 docking simulations (AutoDock Vina) to identify potential oxidation sites on the naphthalene ring .
- Toxicity Screening: Apply ProTox-II to assess hepatotoxicity risks based on structural alerts (e.g., reactive hydroxyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
